![molecular formula C36H37NOP2S B6302629 [S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE CAS No. 1824731-39-6](/img/structure/B6302629.png)
[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE is a useful research compound. Its molecular formula is C36H37NOP2S and its molecular weight is 593.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 593.20710997 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Chiral Ligands : This compound has been used in the synthesis of palladium(II) and platinum(II) complexes, serving as a chiral PCP-type ligand. These complexes have shown potential in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).
- Development of Chiral Indenyl-Phosphine Ligands : Research has also focused on its role in inducing planar chirality during the formation of specific rhodium complexes, which are significant in stereoselective synthesis (Brookings, Harrison, Whitby, Crombie, & Jones, 2001).
Catalysis
- Asymmetric Catalysis : It has been used in asymmetric catalytic hydrogenation studies, specifically in the formation of catalyst-substrate adducts (Mcculloch, Halpern, Thompson, & Landis, 1990).
- Palladium-Catalyzed Allylic Alkylations : Enantiomerically pure derivatives of this compound have been utilized in palladium-catalyzed asymmetric allylic alkylations (Uenishi & Hamada, 2001).
Structural Applications
- X-Ray Crystallography : This compound has been a subject in X-ray crystallography studies to understand the structural aspects of various metal complexes (Cesarotti, Chiesa, Ciani, & Sironi, 1983).
- Amphiphilic Diphosphines Synthesis : Research has also included the synthesis of novel amphiphilic diphosphines, where derivatives of this compound play a crucial role in the formation of new structures with potential applications in hydroformylation and rhodium recycling (Buhling, Kamer, Leeuwen, Elgersma, Goubitz, & Fraanje, 1997).
Polymerization and Synthesis
- Enantiomer-Selective Polymerization : This compound has been used in the polymerization of chiral allene derivative monomers, exhibiting enantiomer-selectivity (Zhu, Luo, & Wu, 2019).
- Synthesis of Novel PPAR Agonists : It has been a key element in the stereoselective synthesis of novel PPAR α/γ dual agonists, highlighting its role in the development of potential therapeutic compounds (Qian, Tang, Fan, Zhu, Zhu, Shabaker, Lo, Malley, & Deshpande, 2015).
Propriétés
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3/t34-,41?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLDONXQGZEXEU-MPDQCYFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NOP2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

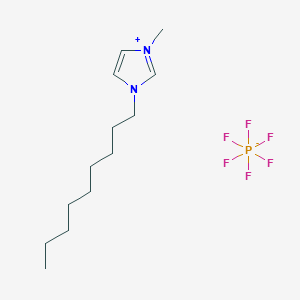
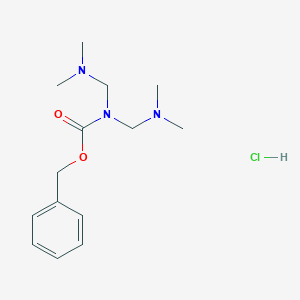

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)
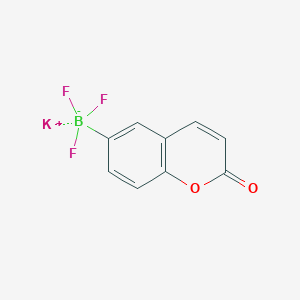
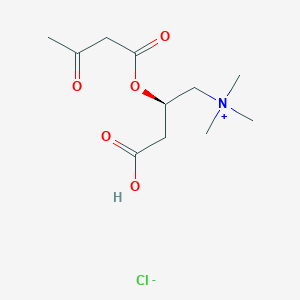

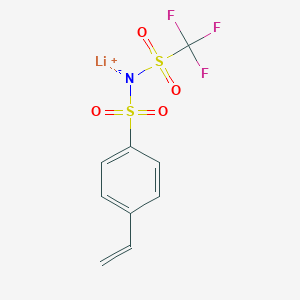
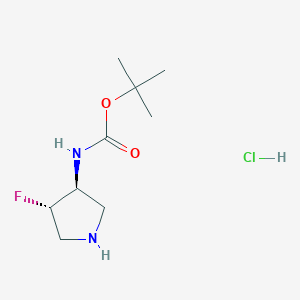
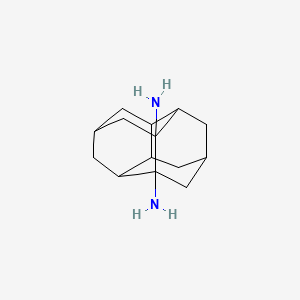


![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
